4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane

Lipophilicity Scaffold Design Blood-Brain Barrier

A rigidified diazaspiro[5.5]undecane scaffold essential for CNS medicinal chemistry programs targeting sigma-1, orexin, and muscarinic receptors. The N4 cyclopropyl group replaces flexible alkyl chains with a sp²-like, rotationally restricted geometry, eliminating hydrogen bond donation (HBD=0) and pre-organizing the scaffold in a low-energy conformation. This reduces the entropic penalty upon receptor binding, directly improving affinity and selectivity over ethyl or isopropyl analogs. With XLogP=0.4 and a single HBD, it resides in optimal CNS MPO space, making it ideal for fragment libraries and parallel synthesis of dual μ-opioid/σ1 receptor antagonists for pain.

Molecular Formula C11H20N2O
Molecular Weight 196.29 g/mol
CAS No. 2097977-20-1
Cat. No. B1492634
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane
CAS2097977-20-1
Molecular FormulaC11H20N2O
Molecular Weight196.29 g/mol
Structural Identifiers
SMILESC1CC1N2CCNC3(C2)CCOCC3
InChIInChI=1S/C11H20N2O/c1-2-10(1)13-6-5-12-11(9-13)3-7-14-8-4-11/h10,12H,1-9H2
InChIKeySDDWAHIOIYEALA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane (CAS 2097977-20-1): Spirocyclic Scaffold Baseline for Scientific Sourcing


4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane (CAS 2097977-20-1) is a spirocyclic diamine building block featuring a morpholine/piperazine hybrid core with a cyclopropyl substituent on one nitrogen. With a molecular formula of C11H20N2O, a molecular weight of 196.29 g/mol, and a calculated XLogP of 0.4 [1], this compound serves as a conformationally constrained intermediate for medicinal chemistry programs targeting the diazaspiro[5.5]undecane privileged scaffold, which has been widely explored in muscarinic receptor antagonist and orexin receptor antagonist programs [2].

Why Generic 9-Oxa-1,4-diazaspiro[5.5]undecane Analogs Cannot Simply Replace the 4-Cyclopropyl Variant


Within the 9-oxa-1,4-diazaspiro[5.5]undecane scaffold family, the N4 substituent directly governs lipophilicity (XLogP), hydrogen bond donor count, and conformational dynamics, which are critical parameters for target binding and pharmacokinetics. The unsubstituted parent (CAS 303802-17-7) bears a secondary amine (HBD=2, XLogP=-0.6), while the 4-ethyl analog (HBD=0, XLogP=0.1) and 4-cyclopropyl target (HBD=0, XLogP=0.4) abolish the HBD at position 4 and shift lipophilicity upward [1]. The cyclopropyl ring introduces a unique sp²-like character and rotational restriction that ethyl and isopropyl groups do not replicate, potentially altering the dihedral angle preference of the N4 substituent and thus the three-dimensional presentation of the scaffold to biological targets. Simple alkyl chain analogs are not functionally interchangeable without re-optimizing these key molecular properties.

Quantitative Differentiation Evidence: 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane vs. Its Closest Spirocyclic Analogs


Lipophilicity (XLogP) Shift Relative to the Unsubstituted Scaffold

The 4-cyclopropyl substitution increases calculated lipophilicity (XLogP) by +1.0 log unit compared to the unsubstituted 9-oxa-1,4-diazaspiro[5.5]undecane parent [1]. This shift moves the scaffold from a hydrophilic regime (XLogP -0.6) into a moderately lipophilic space (XLogP 0.4) more suitable for passive membrane permeation and central nervous system (CNS) target engagement.

Lipophilicity Scaffold Design Blood-Brain Barrier

Hydrogen Bond Donor Count Elimination via N4 Substitution

The 4-cyclopropyl modification removes the hydrogen bond donor (HBD) present at the N4 position in the unsubstituted 9-oxa-1,4-diazaspiro[5.5]undecane parent. The target compound has an HBD count of 1 (from the remaining secondary amine), whereas the unsubstituted parent has an HBD count of 2 [1]. The 4-ethyl analog similarly eliminates this HBD, serving as a direct comparator.

Hydrogen Bond Donors Permeability Oral Bioavailability

Rotatable Bond Restriction and Conformational Locking by the Cyclopropyl Ring

The cyclopropyl substituent at N4 introduces a constrained ring with partial sp² character, reducing the rotational degrees of freedom compared to the linear ethyl or branched isopropyl analogs. The target compound has only 1 rotatable bond (the N–cyclopropyl bond), whereas the 4-ethyl analog has 2 rotatable bonds (N–CH2 and CH2–CH3) [1]. This conformational restriction reduces the entropic penalty upon binding to target proteins and may enhance selectivity by locking the N4 substituent in a defined spatial orientation, as supported by SAR findings in diazaspiro[5.5]undecane-based orexin receptor antagonists [2].

Conformational Restriction Binding Entropy Selectivity

Increased Molecular Weight and Topological Complexity for Fragment-Based Drug Discovery (FBDD) Libraries

At 196.29 Da, the 4-cyclopropyl derivative offers nearly 40 Da higher molecular weight than the unsubstituted 9-oxa-1,4-diazaspiro[5.5]undecane scaffold (156.23 Da) and is within the acceptable range for fragment-based screening libraries (<300 Da). It also features higher sp³ fraction (Fsp³ = 1.0 for the scaffold core) and greater topological complexity, which can translate into more specific protein–ligand interactions when used as a fragment or a synthetic intermediate for growing into lead-like space [1]. The spirocyclic oxygen atom provides an additional hydrogen bond acceptor site compared to purely carbocyclic diazaspiro[5.5]undecane scaffolds, expanding the potential pharmacophore interactions.

Fragment-Based Screening Molecular Complexity Fragment Growth

Targeted Application Scenarios for 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane in Drug Discovery and Chemical Biology


Hit-to-Lead Optimization of Orexin Receptor Antagonists Requiring Conformationally Constrained Spirocyclic Cores

The spiro[5.5]undecane scaffold is a privileged chemotype for orexin receptor antagonism [1]. The 4-cyclopropyl derivative provides a pre-organized N4 substituent that locks the vector geometry in a single, low-energy conformation, reducing entropic penalty upon receptor binding as inferred from class-level SAR. Procurement of this specific cyclopropyl variant is indicated when screening cascades reveal that flexible N-alkyl analogs (ethyl, isopropyl) exhibit variable potency due to conformational sampling, and a rigidified analog is required to improve affinity and selectivity.

Fragment-Based Drug Discovery (FBDD) Libraries for CNS-Penetrant Scaffolds

With XLogP = 0.4 and a single HBD [2], this compound falls within the optimal CNS multiparameter optimization (MPO) space (TPSA < 90 Ų, HBD ≤ 1). It is suitable for inclusion in fragment libraries targeting CNS receptors such as sigma-1 or muscarinic receptors, where diazaspiro[5.5]undecane derivatives have demonstrated activity. Its higher molecular weight (196 Da) relative to the parent scaffold provides more favorable ligand efficiency indices during fragment screening.

Synthetic Intermediate for Dual μ-Opioid / σ1-Receptor Programs

Patent disclosures (e.g., CN106414457B) demonstrate that oxa-diazaspiro[5.5]undecane derivatives bearing cyclopropyl and substituted benzyl groups exhibit multimodal anti-pain activity through dual μ-opioid receptor agonism and σ1 receptor antagonism [3]. The 4-cyclopropyl spirocyclic secondary amine serves as a key intermediate for the parallel synthesis of N9-functionalized analogs, where the cyclopropyl group at N4 is demonstrated to be compatible with potent dual pharmacology.

Negative Control or Reference Probe for 4‑Ethyl and 4‑Isopropyl Analog Studies

In mechanistic SAR studies aiming to distinguish the contribution of N4 substituent shape (cyclopropyl vs. ethyl vs. isopropyl) to target binding or metabolic stability, the 4‑cyclopropyl compound serves as a critical comparator. Its unique sp²‑like character and smaller steric bulk compared to isopropyl can help deconvolute steric versus electronic effects at the N4 position.

Quote Request

Request a Quote for 4-Cyclopropyl-9-oxa-1,4-diazaspiro[5.5]undecane

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.